![molecular formula C17H13F3O4 B6408193 3-(4-Ethoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1261916-36-2](/img/structure/B6408193.png)
3-(4-Ethoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95%
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Overview
Description
3-(4-Ethoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, or ECF-TBA, is a novel compound that has recently been discovered to have multiple applications in both scientific research and industrial applications. ECF-TBA is a highly effective reagent that can be used to synthesize a variety of compounds, including those with pharmaceutical applications. In addition, ECF-TBA has also been found to have a number of biochemical and physiological effects that make it a promising candidate for further research and development.
Scientific Research Applications
ECF-TBA has been found to have a number of applications in scientific research. For example, ECF-TBA has been used as a reagent in the synthesis of a variety of compounds, including those with pharmaceutical applications. In addition, ECF-TBA has also been used as an inhibitor of the enzyme cytochrome P450 2C9, which is involved in the metabolism of certain drugs. ECF-TBA has also been used in the study of protein-protein interactions, as well as in the study of the structure and function of enzymes.
Mechanism of Action
The mechanism of action of ECF-TBA is not fully understood at this time. However, it is believed that ECF-TBA acts as an inhibitor of the enzyme cytochrome P450 2C9, which is involved in the metabolism of certain drugs. In addition, ECF-TBA is also believed to interact with proteins in a manner that may be beneficial for the study of protein-protein interactions.
Biochemical and Physiological Effects
ECF-TBA has been found to have a number of biochemical and physiological effects. For example, ECF-TBA has been found to inhibit the enzyme cytochrome P450 2C9, which is involved in the metabolism of certain drugs. In addition, ECF-TBA has also been found to interact with proteins in a manner that may be beneficial for the study of protein-protein interactions.
Advantages and Limitations for Lab Experiments
The advantages of using ECF-TBA in laboratory experiments include its ease of synthesis and availability, as well as its ability to inhibit the enzyme cytochrome P450 2C9 and interact with proteins in a beneficial manner. However, there are also some limitations to using ECF-TBA in laboratory experiments. For example, ECF-TBA is a relatively new compound and its long-term effects on biological systems are not yet fully understood. In addition, ECF-TBA is a relatively expensive reagent, which may limit its use in some laboratory experiments.
Future Directions
There are a number of potential future directions for ECF-TBA. For example, further research into the mechanism of action of ECF-TBA may lead to a better understanding of its biochemical and physiological effects. In addition, further research into the long-term effects of ECF-TBA on biological systems may lead to the development of new and improved applications for this compound. Finally, further research into the synthesis of ECF-TBA may lead to the development of more cost-effective production methods.
Synthesis Methods
ECF-TBA can be synthesized through a two-step process. The first step involves the reaction of 4-ethoxycarbonylphenyl trifluoromethylbenzoic acid with sodium hydroxide. This reaction produces a trifluoromethylbenzoic acid salt, which is then reacted with acetic acid to form ECF-TBA. This two-step process is relatively simple and can be easily scaled up for larger-scale applications.
properties
IUPAC Name |
3-(4-ethoxycarbonylphenyl)-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3O4/c1-2-24-16(23)11-5-3-10(4-6-11)12-7-13(15(21)22)9-14(8-12)17(18,19)20/h3-9H,2H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHDJHNKWSFUIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691421 |
Source
|
Record name | 4'-(Ethoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90691421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxycarbonylphenyl)-5-trifluoromethylbenzoic acid | |
CAS RN |
1261916-36-2 |
Source
|
Record name | 4'-(Ethoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90691421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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